(2E,NZ)-N-(6-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide
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Description
(2E,NZ)-N-(6-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H18N2OS2 and its molecular weight is 342.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis Processes and Structure Determination The compound (2E,NZ)-N-(6-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide, due to its complex structure, involves intricate synthesis processes. One relevant study involves the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, synthesized from condensation in boiling ethanol under basic conditions. The structure was elucidated using NMR spectroscopy and single crystal X-ray diffraction (Kariuki et al., 2022).
Molecular Design and Cancer Therapy Compounds similar to this compound have been investigated for their anticancer properties. A study by Ravinaik et al. (2021) focused on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating that some derivatives exhibit higher anticancer activities than reference drugs (Ravinaik et al., 2021).
Polymerization and Material Applications The compound and its derivatives are also explored for applications in materials science, such as group transfer polymerization. Raynaud et al. (2010) studied the catalytic behavior of N-heterocyclic carbenes in the group transfer polymerization of miscellaneous monomers, highlighting the compound's potential in the development of polymers with specific properties (Raynaud et al., 2010).
Properties
IUPAC Name |
(E)-N-(6-methyl-3-propyl-1,3-benzothiazol-2-ylidene)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-3-10-20-15-8-6-13(2)12-16(15)23-18(20)19-17(21)9-7-14-5-4-11-22-14/h4-9,11-12H,3,10H2,1-2H3/b9-7+,19-18? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHBLXCCMTXQQI-MAPZNKHZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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